Morpholine nitrite

Nitrosamine formation In vivo metabolism Carcinogenesis precursors

Morpholine nitrite, also known as morpholinium nitrite or N-nitrosomorpholine, is a salt formed from the heterocyclic secondary amine morpholine and nitrous acid. It is primarily recognized in research contexts for its role as a precursor to the potent hepatocarcinogen N-nitrosomorpholine (NMOR).

Molecular Formula C4H10N2O3
Molecular Weight 134.13 g/mol
CAS No. 62076-93-1
Cat. No. B15179433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine nitrite
CAS62076-93-1
Molecular FormulaC4H10N2O3
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1COCCN1.N(=O)O
InChIInChI=1S/C4H9NO.HNO2/c1-3-6-4-2-5-1;2-1-3/h5H,1-4H2;(H,2,3)
InChIKeyXXPNRDQHVOYVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine Nitrite (CAS 62076-93-1): Procurement Guide for a Volatile Nitrosamine Precursor in Research Applications


Morpholine nitrite, also known as morpholinium nitrite or N-nitrosomorpholine, is a salt formed from the heterocyclic secondary amine morpholine and nitrous acid. It is primarily recognized in research contexts for its role as a precursor to the potent hepatocarcinogen N-nitrosomorpholine (NMOR). Its unique value proposition lies not in its own direct application, but in its specific and quantifiable behavior as a nitrosating agent under defined conditions [1]. This compound serves as a critical tool in studies of in vivo nitrosation, carcinogenesis, and the mechanisms of nitrosamine formation, distinguishing it from other amine nitrite salts through its specific reaction kinetics and catalytic susceptibility [2].

Why Morpholine Nitrite Cannot Be Substituted with Other Amine Nitrites for Critical Nitrosation and Carcinogenesis Research


Generic substitution of morpholine nitrite with other amine nitrite salts (e.g., dimethylamine, piperidine, or diethylamine nitrites) is scientifically invalid due to significant, quantifiable differences in their chemical behavior. Morpholine demonstrates a unique reactivity profile, including a superior nitrosation yield compared to other amines like dimethylamine and distinct pH-dependent product selectivity [1]. Furthermore, its nitrosation rate is subject to a unique and highly specific catalytic hierarchy (thiourea > SCN⁻ > Br⁻) that is not directly applicable to other secondary amines [2]. These compound-specific kinetic and catalytic behaviors are critical variables that directly impact the outcomes of experiments designed to model endogenous nitrosamine formation or assess the efficacy of nitrosation inhibitors, making morpholine nitrite an irreplaceable tool in these specific research contexts.

Quantitative Evidence for Selecting Morpholine Nitrite Over Other Amine Nitrites in Specialized Research


Superior Nitrosation Efficiency of Morpholine Compared to Dimethylamine

In a direct comparison of endogenous nitrosamine formation after oral administration of amines and nitrite, morpholine was nitrosated more effectively than dimethylamine. Furthermore, when co-administered, morpholine inhibited the nitrosation of dimethylamine, indicating a competitive advantage in nitrosating agent consumption [1].

Nitrosamine formation In vivo metabolism Carcinogenesis precursors

pH-Dependent Switch in Product Selectivity During Morpholine Nitrosation/Nitration

Morpholine's reaction with peroxynitrite exhibits a stark pH-dependent shift in product distribution between nitrosation (forming N-nitrosomorpholine) and nitration (forming N-nitromorpholine). At alkaline pH (pH > 7.5), the yield of nitrosomorpholine is three-fold higher than that of nitromorpholine. Conversely, at pH < 7.5, nitration is favored, with two-fold more nitromorpholine formed [1]. This quantifiable, pH-dependent switch in selectivity is a unique characteristic of the morpholine system.

Reactive Nitrogen Species Peroxynitrite chemistry Nitrosamine/Nitramine differentiation

Highly Specific Catalytic Hierarchy for Morpholine Nitrosation

The rate of morpholine nitrosation is accelerated by specific catalysts with a well-defined order of efficiency. In acid solution, the relative catalytic efficiency for the nitrosation of morpholine is SC(NH₂)₂ (thiourea) > SCN⁻ (thiocyanate) > Br⁻ (bromide) in a ratio of 4200 : 240 : 1 [1]. This specific catalytic profile is a key differentiator, as the magnitude of acceleration and the relative potency of catalysts are compound-specific.

Nitrosation catalysis Reaction kinetics Thiocyanate

Primary Research Application Scenarios for Morpholine Nitrite (CAS 62076-93-1)


In Vivo Modeling of Endogenous Nitrosamine Formation and Carcinogenesis

Morpholine nitrite is the definitive precursor for generating N-nitrosomorpholine (NMOR) in vivo, a standard model for studying nitrosamine-induced hepatocarcinogenesis. Its superior nitrosation efficiency compared to other amines like dimethylamine [1] makes it the preferred choice for establishing robust animal models of liver cancer. The quantifiable conversion rate of 12-19% of administered morpholine to NMOR in the presence of excess nitrite [2] provides a predictable and reliable experimental system for dose-response studies and for evaluating the chemopreventive efficacy of inhibitors like ascorbic acid.

Investigating the Mechanisms and Kinetics of Nitrosation Catalysis and Inhibition

Due to its well-characterized and highly specific catalytic hierarchy (thiourea: 4200 > thiocyanate: 240 > bromide: 1) [1], morpholine nitrite is an essential substrate for detailed kinetic studies of nitrosation. This compound allows researchers to precisely quantify the impact of various catalysts (e.g., salivary thiocyanate) and inhibitors (e.g., ascorbic acid, polyphenols) on the rate of N-nitrosamine formation. Its behavior serves as a benchmark for developing and validating new analytical methods to detect and quantify nitrosating agents in complex biological or environmental matrices.

Development and Validation of Analytical Methods for Nitrosamine Detection

The quantifiable, pH-dependent product switch between nitrosation and nitration (3-fold difference in product ratio) [1] makes morpholine a unique and valuable probe for analytical method development. It can be used to challenge and validate the selectivity of assays designed to distinguish between N-nitrosamines and N-nitramines, which are often co-formed in reactions with reactive nitrogen species. This application is particularly relevant in the pharmaceutical industry for detecting potential genotoxic impurities and in environmental monitoring.

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